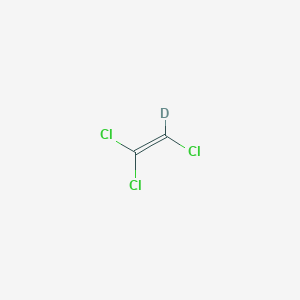

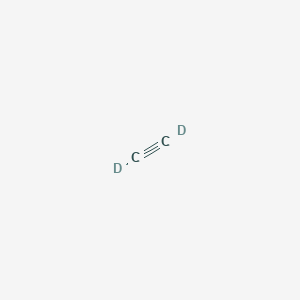

Acetylene-d2

説明

Acetylene-d2, also known as deuterated acetylene, is a variant of acetylene where the hydrogen atoms are replaced by deuterium . It’s a simple alkyne hydrocarbon, and due to its structural simplicity and high reactivity, it represents a versatile building block for organic synthesis .

Synthesis Analysis

Acetylene can be produced from various sources including coal and natural gas . In the 1960s-80s, extensive research was carried out on plasma-chemical pyrolysis, and related industrial facilities annually produced up to 300 kt of acetylene . Acetylene can serve as a precursor molecule for the synthesis of a wide variety of chemicals, thus largely replacing ethylene .Molecular Structure Analysis

In an sp-hybridized carbon, the 2s orbital combines with the 2px orbital to form two sp hybrid orbitals that are oriented at an angle of 180° with respect to each other . The 2py and 2pz orbitals remain non-hybridized, and are oriented perpendicularly along the y and z axes, respectively .Chemical Reactions Analysis

Acetylene is known to be the simplest alkyne, and alkynes are most prone to coupling and addition reactions . Acetylene can donate one or both protons to form corresponding carbanions; enter into a Diels–Alder reaction as a dienophile; add one or two molecules across multiple bonds; form dimers, oligomers, and polymers; and enter into cyclotrimerization reactions .科学的研究の応用

Acetylene, as a primary building block in synthetic organic and industrial chemistry, has been foundational in numerous processes. However, its application is limited in everyday research due to its gaseous form and explosion risks. Calcium carbide has emerged as a safer, stable, and efficient acetylene precursor for in situ chemical transformations, significantly influencing acetylene chemistry (Rodygin, Werner, Kucherov, & Ananikov, 2016).

Acetylene-d2's solid-solid phase transition at around 149 K was investigated using thermal neutron powder diffraction, though the rapid recrystallization near the transition point hindered a successful study of the transition kinetics (Koski & Sándor, 1975).

Tunable Diode Laser Absorption Spectrum (TDLAS) technology is used for detecting acetylene dissolved in transformer oil. This methodology, essential in power transformer monitoring and diagnostics, represents a significant advancement over traditional gas detection methods (Ma et al., 2016).

Metal–organic frameworks (MOFs) are investigated for acetylene storage and separation. Due to acetylene's explosive nature at high pressures, MOFs with open metal sites and/or small pores show significant potential for acetylene adsorption under low pressure, offering solutions for storage and purification (Chavan, Shearer, Bloch, & Bordiga, 2012).

The crystal structure of this compound's low-temperature phase has been determined using neutron powder diffraction, revealing insights into molecular arrangements and bond lengths at different temperatures (Koski & Sándor, 1975).

Acetylene's large-amplitude bending dynamics in its ground electronic state have been investigated, contributing to the understanding of acetylene’s behavior at high internal energy levels (Jacobson, O'Brien, Silbey, & Field, 1998).

The effect of acetylene poisoning on proton exchange membrane fuel cells has been studied, crucial for understanding its impact in environments where acetylene might be present as a pollutant (Reshetenko & St-Pierre, 2015).

Methods for calculating high-energy vibrational states of acetylene, treating it as a planar molecule, have been developed. These calculations are essential for understanding acetylene's behavior under various conditions (Bentley, Wyatt, Menou, & Leforestier, 1992).

A high-performance acetylene sensor has been developed using bimetallic Pd–Ag nanoparticles as a catalyst, demonstrating significant potential in fault diagnosis of power transformers (Tian et al., 2022).

The effectiveness of acetylene inhibition in measuring denitrification in soils has been assessed, highlighting its role in environmental studies (Aulakh & Doran, 1990).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1,2-dideuterioethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2/c1-2/h1-2H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFWRNGVRCDJHI-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C#C[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28265-43-2 | |

| Record name | Ethyne-1,2-d2, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28265-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00147868 | |

| Record name | Acetylene-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

28.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas; [Sigma-Aldrich MSDS] | |

| Record name | Acetylene-d2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13648 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1070-74-2 | |

| Record name | Ethyne-1,2-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylene-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylene-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1070-74-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

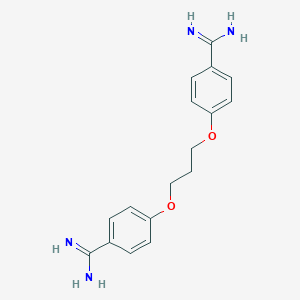

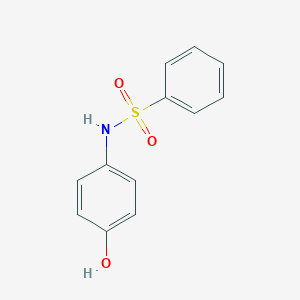

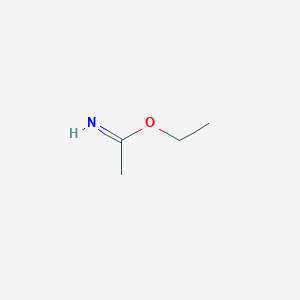

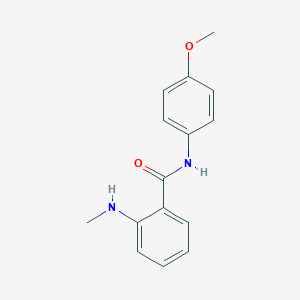

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)